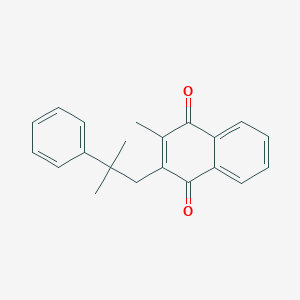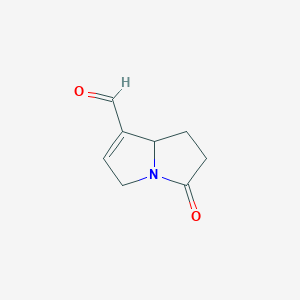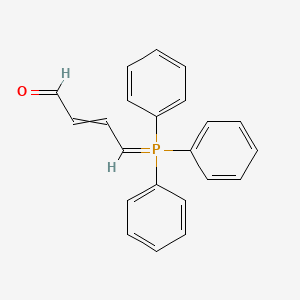
4-(Triphenyl-lambda~5~-phosphanylidene)but-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Triphenyl-lambda~5~-phosphanylidene)but-2-enal is an organophosphorus compound with the molecular formula C({22})H({19})OP and a molecular weight of 330.359 g/mol . This compound is characterized by the presence of a triphenylphosphoranylidene group attached to a butenal backbone. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon double bonds through the Wittig reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Triphenyl-lambda~5~-phosphanylidene)but-2-enal typically involves the reaction of triphenylphosphine with an appropriate aldehyde or ketone. One common method is the reaction of triphenylphosphine with 3-formylallyl to produce the desired compound . The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) or dichloromethane (DCM) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-(Triphenyl-lambda~5~-phosphanylidene)but-2-enal undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form the corresponding phosphine.
Substitution: The compound can undergo substitution reactions where the triphenylphosphoranylidene group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include triphenylphosphine oxide, reduced phosphines, and substituted phosphoranes .
Scientific Research Applications
4-(Triphenyl-lambda~5~-phosphanylidene)but-2-enal has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(Triphenyl-lambda~5~-phosphanylidene)but-2-enal involves its role as a Wittig reagent. In the Wittig reaction, the compound reacts with aldehydes or ketones to form alkenes through the formation of a phosphonium ylide intermediate . The reaction proceeds through a four-membered ring transition state, leading to the formation of the desired alkene and triphenylphosphine oxide as a byproduct .
Comparison with Similar Compounds
Similar Compounds
Triphenylcarbethoxymethylenephosphorane: An organophosphorus compound used as a Wittig reagent.
(Triphenylphosphoranylidene)acetaldehyde: Another Wittig reagent with similar reactivity.
4-{4-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenyl}pyridine: A related compound with a different functional group.
Uniqueness
4-(Triphenyl-lambda~5~-phosphanylidene)but-2-enal is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its ability to form stable phosphonium ylides makes it a valuable reagent in organic synthesis .
Properties
CAS No. |
82393-39-3 |
|---|---|
Molecular Formula |
C22H19OP |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
4-(triphenyl-λ5-phosphanylidene)but-2-enal |
InChI |
InChI=1S/C22H19OP/c23-18-10-11-19-24(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19H |
InChI Key |
CLIOUFKBSKUKEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=CC=CC=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


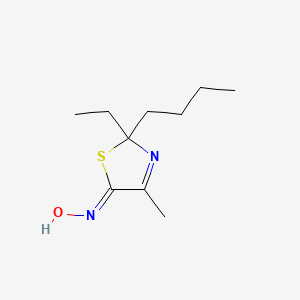
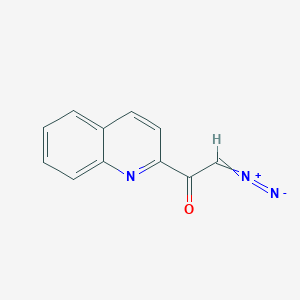
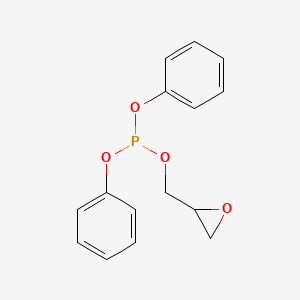
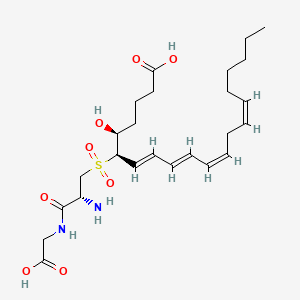
![2-Bromo-5-[(prop-2-en-1-yl)sulfanyl]thiophene](/img/structure/B14415507.png)

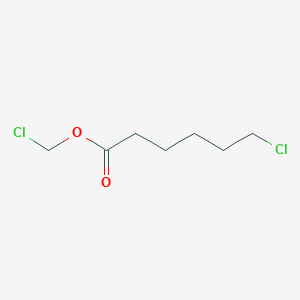
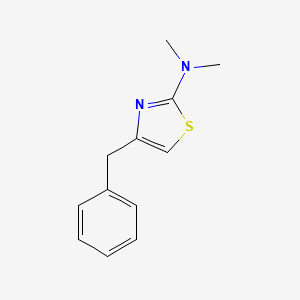
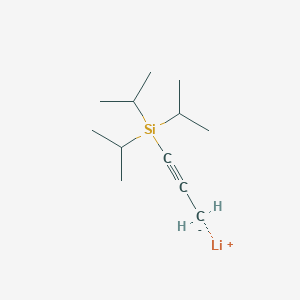
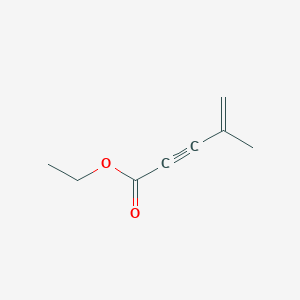
![(Bicyclo[2.2.2]octane-1,4-diyl)bis(trimethylstannane)](/img/structure/B14415543.png)
![1,1'-[Hexane-1,6-diylbis(oxy)]bis[2-(benzyloxy)benzene]](/img/structure/B14415551.png)
